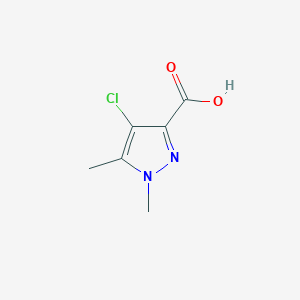

4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

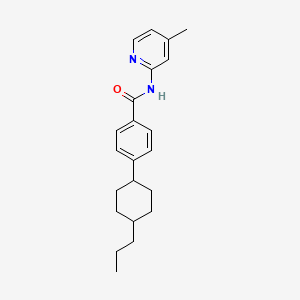

“4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C7H9ClN2O2 . It is also known as "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid" .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This results in the formation of 4-chloro-3-ethyl-1-methylpyrazole. Then, using formic acid as a reagent and catalyst, 4-chloro-3-ethyl-1-methylpyrazole reacts with formate to produce 4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid .Molecular Structure Analysis

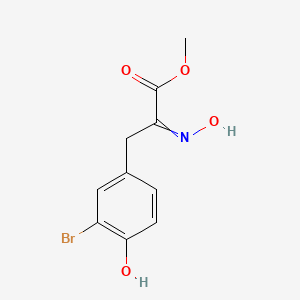

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1, 3, and 4 positions with a methyl group, an ethyl group, and a chloro group, respectively. The 5 position of the ring is substituted with a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo a variety of chemical reactions. These include [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 164 °C . Its molecular weight is 188.61 . The compound is predicted to have a density of 1.40±0.1 g/cm3 , a boiling point of 339.5±42.0 °C , and a refractive index of 1.587 .Scientific Research Applications

Optical Nonlinearity and Potential in NLO Materials Research has shown that certain pyrazole derivatives, including those similar to 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. The studies involving N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by various spectroscopy methods, highlighted the maximum nonlinearity in compounds with carboxylic acid and ester substituents, suggesting their applicability in nonlinear optics (NLO) materials (Chandrakantha et al., 2013).

Structural and Molecular Insights The synthesis and structural characterization of pyrazole derivatives provide insights into their molecular conformations and potential applications in material science. For instance, the study on 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-yl]propionic acid demonstrated the importance of single-crystal X-ray analysis for unambiguous structure determination, highlighting the compound's potential in further chemical investigations and applications (Kumarasinghe et al., 2009).

Hydrogen Bonding and Proton Transfer Studies The examination of hydrogen bonding and proton transfer in complexes formed by pyrazoles, including dimethyl variants, provides valuable data on the vibrational spectra and structure of hydrogen-bonded complexes. These studies are crucial for understanding the chemical behavior and potential applications of pyrazole derivatives in various fields such as pharmaceuticals and materials science (Castaneda et al., 2003).

Electrosynthesis and Functionalization Reactions The electrosynthesis of 4-chlorosubstituted pyrazolecarboxylic acids, including those structurally related to this compound, showcases the method's efficiency and the influence of substituents on the pyrazole ring. These findings are significant for the development of new synthetic routes and the functionalization of pyrazole derivatives for various applications (Lyalin et al., 2009).

Framework Topologies in Metal-Organic Frameworks (MOFs) The use of pyrazole-3,5-dicarboxylic acid in the synthesis of MOFs demonstrates the versatility of pyrazole derivatives in constructing frameworks with different topologies. Systematic investigations have revealed the impact of various synthesis parameters on the product formation, offering insights into the design and development of new MOFs for applications in catalysis, gas storage, and separation technologies (Jacobsen et al., 2018).

Safety and Hazards

When handling “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid”, it is recommended to wear protective gloves and goggles. Prolonged or frequent contact with the compound should be avoided, as should inhalation of its dust or solution. The compound should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

Future Directions

The future directions for “4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid” could involve further exploration of its potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, new synthetic strategies and applications of the pyrazole scaffold could be investigated .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .

Result of Action

Similar compounds have been shown to have various biological activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid .

properties

IUPAC Name |

4-chloro-1,5-dimethylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPORVLOAPWZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

514800-80-7 |

Source

|

| Record name | 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2760489.png)

![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)

![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide](/img/structure/B2760498.png)

![ethyl 2-[4-oxo-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-3-yl]acetate](/img/structure/B2760508.png)

![3,4-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2760510.png)